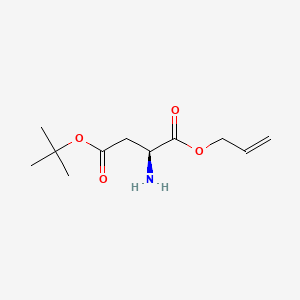

1-Allyl4-tert-butyl2-aminosuccinate

説明

1-Allyl4-tert-butyl2-aminosuccinate is a structurally complex organic compound featuring a succinate backbone modified with an allyl group at position 1, a tert-butyl group at position 4, and an amine group at position 2.

特性

分子式 |

C11H19NO4 |

|---|---|

分子量 |

229.27 g/mol |

IUPAC名 |

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate |

InChI |

InChI=1S/C11H19NO4/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4/h5,8H,1,6-7,12H2,2-4H3/t8-/m0/s1 |

InChIキー |

JRYUXLGZKROPFF-QMMMGPOBSA-N |

異性体SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N |

正規SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N |

製品の起源 |

United States |

準備方法

The synthesis of 1-Allyl4-tert-butyl2-aminosuccinate typically involves the following steps:

Formation of the tert-butyl ester: This can be achieved through the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide or allyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

化学反応の分析

1-Allyl4-tert-butyl2-aminosuccinate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-Allyl4-tert-butyl2-aminosuccinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties

作用機序

The mechanism of action of 1-Allyl4-tert-butyl2-aminosuccinate involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-Allyl4-tert-butyl2-aminosuccinate with compounds sharing functional groups or structural motifs, as identified in authoritative sources.

tert-butyl 4-(prop-2-ynylamino)benzoate

- Structural Similarities : Contains a tert-butyl ester and an alkyne-functionalized amine.

- Key Differences: The benzoate backbone (vs. succinate) and propynylamino group (vs. allyl-amine) reduce steric flexibility and alter electronic properties. The alkyne group enables click chemistry applications, whereas the allyl group in the target compound may favor radical or electrophilic reactions .

1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate

- Structural Similarities : Shares a tert-butyl group and ester functionalities.

- Key Differences : The pyrazolidine ring introduces rigidity and a ketone group, which may enhance stability but limit conformational adaptability. The benzyl substituent provides aromaticity, contrasting with the allyl group’s aliphatic reactivity .

- Applications: Pyrazolidine derivatives are often explored as enzyme inhibitors, whereas succinate-based compounds like 1-Allyl4-tert-butyl2-aminosuccinate may prioritize chiral resolution or polymer crosslinking.

(S)-tert-butyl-3-methylpiperazine-1-carboxylate

- Structural Similarities : Tert-butyl carbamate protection and nitrogen-rich framework.

- Key Differences: The piperazine ring (vs. The absence of an allyl or amine group in this compound limits its utility in nucleophilic reactions .

- Stability : Piperazine derivatives are prone to hydrolysis under acidic conditions, whereas the succinate backbone in the target compound may offer better pH stability.

Comparative Data Table

| Compound Name | Backbone | Key Functional Groups | Reactivity Profile | Potential Applications |

|---|---|---|---|---|

| 1-Allyl4-tert-butyl2-aminosuccinate | Succinate | Allyl, tert-butyl, amine | Radical reactions, chiral synthesis | Pharmaceuticals, asymmetric catalysis |

| tert-butyl 4-(prop-2-ynylamino)benzoate | Benzoate | Propynylamino, tert-butyl | Click chemistry, cycloadditions | Bioconjugation, material science |

| 1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate | Pyrazolidine | Benzyl, tert-butyl, ketone | Enzyme inhibition, stabilization | Medicinal chemistry |

| (S)-tert-butyl-3-methylpiperazine-1-carboxylate | Piperazine | Tert-butyl carbamate, methyl | Hydrogen bonding, protection | Drug delivery, peptide synthesis |

Research Findings and Implications

- Steric Effects: The tert-butyl group in all compounds enhances thermal stability but reduces solubility in polar solvents. For 1-Allyl4-tert-butyl2-aminosuccinate, this may necessitate formulation with surfactants or co-solvents .

- Electronic Modulation : The allyl group’s electron-rich nature contrasts with the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)pyrimidin-2-ol (a related compound), suggesting divergent reactivity in electrophilic substitutions .

- Synthetic Challenges: The amine group in 1-Allyl4-tert-butyl2-aminosuccinate may require protection during esterification steps, a common issue shared with (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。